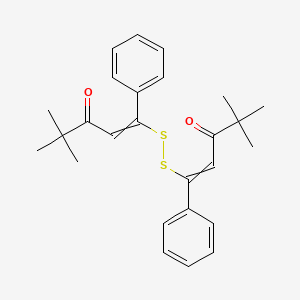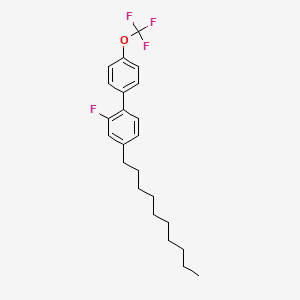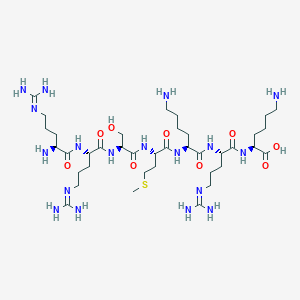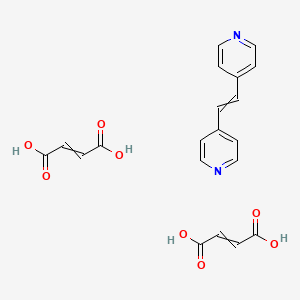
But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine: is a compound with the molecular formula C12H10N2. It is known for its unique structure, which includes a but-2-enedioic acid moiety and a 4-(2-pyridin-4-ylethenyl)pyridine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and but-2-enedioic acid.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-pyridin-4-ylethynyl)pyridine: Similar structure but with an ethynyl group instead of an ethenyl group.
But-2-enedioic acid,4-(2-pyridin-4-ylethenyl)pyridine: A closely related compound with slight variations in the molecular structure
Uniqueness
But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
494753-28-5 |
|---|---|
Molekularformel |
C20H18N2O8 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
but-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine |
InChI |
InChI=1S/C12H10N2.2C4H4O4/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;2*5-3(6)1-2-4(7)8/h1-10H;2*1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
UJKGHRUGRUKWIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C=CC2=CC=NC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
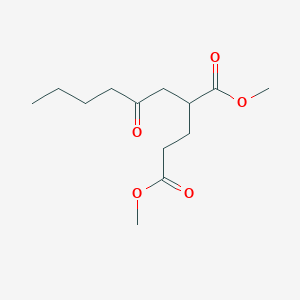
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
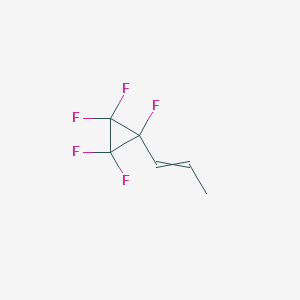
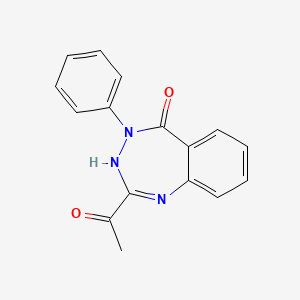
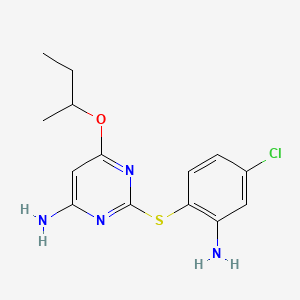
![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)
